Synthesis and Characterization of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride: A Technical Whitepaper
Synthesis and Characterization of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride: A Technical Whitepaper
Executive Summary
The 1,4-oxazepane heterocycle is a privileged scaffold in contemporary medicinal chemistry, frequently embedded in monoamine reuptake inhibitors [3] and advanced covalent KRAS G12C inhibitors [4]. The derivative 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride serves as a highly versatile, bifunctional building block. By masking the secondary amine of the oxazepane ring and providing a terminal primary alcohol, it enables late-stage functionalization via etherification, esterification, or oxidation. This whitepaper details a highly optimized, scalable synthetic protocol and comprehensive characterization strategy for this critical intermediate.
Retrosynthetic Strategy and Pathway Design
The construction of 3-(1,4-oxazepan-4-yl)propan-1-ol relies on the selective N-alkylation of 1,4-oxazepane. While reductive amination using 3-hydroxypropanal is a theoretical alternative, the aldehyde is highly prone to dehydration (yielding acrolein) and oligomerization under standard conditions. Consequently, a direct bimolecular nucleophilic substitution (SN2) using 3-bromo-1-propanol is the preferred, atom-economical route[1, 2].
Figure 1: Scalable synthetic workflow for 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride.
Mechanistic Insights and Optimization
The reaction proceeds via a classic SN2 mechanism. The secondary amine of 1,4-oxazepane acts as the nucleophile, attacking the electrophilic carbon of 3-bromo-1-propanol.
Causality in Reagent Selection:
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Leaving Group: Bromide is chosen over chloride due to its superior leaving group ability (lower pKa of the conjugate acid and higher polarizability), which lowers the activation energy of the transition state and prevents the need for excessive heating that could lead to thermal degradation.
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Base (K₂CO₃): A mild, insoluble inorganic base is utilized to deprotonate the intermediate ammonium species. Milling the K₂CO₃ prior to use increases the surface area, accelerating the heterogeneous deprotonation step without risking the side reactions (e.g., E2 elimination) associated with stronger, soluble bases.
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Solvent (MeCN): Acetonitrile is a polar aprotic solvent that effectively solvates the reactants while leaving the nucleophile naked and highly reactive. Its boiling point (82 °C) is perfectly aligned with the thermal requirements of this specific SN2 displacement.
Figure 2: Mechanistic sequence of the SN2 alkylation and subsequent salt formation.
Table 1: Optimization of N-Alkylation Conditions
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Et₃N (2.0) | DCM | 40 | 24 | 45 | Low thermal energy; incomplete conversion. |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 12 | 68 | Difficult solvent removal during workup. |
| 3 | K₂CO₃ (2.0) | MeCN | 80 | 12 | 89 | Optimal kinetics; clean conversion. |
| 4 | Cs₂CO₃ (1.5) | MeCN | 80 | 8 | 91 | Marginal yield gain; cost-prohibitive for scale. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPC) via Thin Layer Chromatography (TLC) ensure reaction fidelity at each stage.
Step 1: Synthesis of 3-(1,4-Oxazepan-4-yl)propan-1-ol (Free Base)
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Preparation: Flame-dry a 500 mL round-bottom flask under argon. Charge the flask with 1,4-oxazepane (10.0 g, 98.9 mmol, 1.0 eq) and anhydrous acetonitrile (200 mL).
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Base Addition: Add finely milled, anhydrous K₂CO₃ (27.3 g, 197.8 mmol, 2.0 eq). Stir vigorously for 10 minutes to ensure an even suspension.
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Alkylation: Add 3-bromo-1-propanol (14.4 g, 103.8 mmol, 1.05 eq) dropwise via an addition funnel over 15 minutes at room temperature.
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Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.
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Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin. The secondary amine starting material (red/pink spot) should be completely consumed, replaced by a tertiary amine product (visible with Dragendorff's reagent or iodine vapor).
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Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove KBr and unreacted K₂CO₃. Wash the pad with additional MeCN (50 mL).
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Concentration: Concentrate the filtrate in vacuo to afford a pale yellow oil. Purify via flash column chromatography (DCM:MeOH 95:5 containing 1% Et₃N) to yield the pure free base.
Step 2: Hydrochloride Salt Formation Causality: Converting the free base to a hydrochloride salt drastically improves solid-state stability, prevents atmospheric oxidation of the amine, and eliminates hygroscopicity, making it suitable for long-term storage and precise stoichiometric weighing.
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Dissolution: Dissolve the purified free base (12.0 g, 75.4 mmol) in anhydrous diethyl ether (Et₂O, 150 mL).
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Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise add 4.0 M HCl in 1,4-dioxane (20.7 mL, 82.9 mmol, 1.1 eq) under vigorous magnetic stirring.
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Note: Anhydrous HCl in dioxane is strictly required. Aqueous HCl will cause the highly water-soluble salt to form a biphasic emulsion rather than a crystalline precipitate.
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Isolation: Stir the resulting thick white suspension for 30 minutes at 0 °C. Filter rapidly through a Buchner funnel, wash the filter cake with ice-cold Et₂O (2 × 30 mL), and dry under high vacuum for 24 hours.
Analytical Characterization
The structural integrity of the synthesized compound is verified through orthogonal analytical techniques. The downfield shift of the N-adjacent protons in the ¹H NMR spectrum (when run in D₂O) confirms the protonation of the oxazepane nitrogen.
Table 2: Spectroscopic and Analytical Data Summary
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, D₂O) | δ (ppm) | 3.85 (t, J = 5.8 Hz, 2H), 3.78 (t, J = 6.0 Hz, 2H) | Ring: -CH₂-O-CH₂- (C2, C7) |
| 3.65 (t, J = 6.2 Hz, 2H) | Chain: -CH₂-OH | ||
| 3.25–3.45 (m, 6H) | Ring & Chain: N⁺-CH₂- (C3, C5, C1') | ||
| 1.95–2.15 (m, 4H) | Ring & Chain: -CH₂- (C6, C2') | ||
| ¹³C NMR (100 MHz, D₂O) | δ (ppm) | 68.5, 66.2 | Ring carbons adjacent to Oxygen |
| 59.1 | Chain carbon adjacent to OH | ||
| 56.4, 54.2, 53.8 | Carbons adjacent to N⁺ | ||
| 26.5, 24.1 | Aliphatic methylene carbons | ||
| HRMS (ESI-TOF) | m/z | 160.1332 | [M+H]⁺ calculated for C₈H₁₈NO₂⁺ |
| FT-IR (ATR) | ν (cm⁻¹) | 3350 (br), 2945, 2650–2450 | O-H stretch, C-H stretch, N-H⁺ stretch |
Conclusion
The synthesis of 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride via the direct N-alkylation of 1,4-oxazepane with 3-bromo-1-propanol is a highly efficient, scalable, and reproducible methodology. By rigidly controlling the solvent environment and the physical state of the base, researchers can suppress side reactions and achieve high yields. The resulting hydrochloride salt provides a stable, easily handled intermediate for the downstream synthesis of complex pharmaceutical agents.
References
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Králová, P., Lemrová, B., Maloň, M., & Soural, M. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020. URL: [Link]
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Watson, et al. / Kanada, et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ACS Publications, 2026. URL: [Link]
- "1,4-oxazepane derivatives." Google Patents (Patent CA2813911A1).
- Blake, et al. "KRas G12C inhibitors, pharmaceutical compositions comprising the compounds and methods of use therefor." Google Patents (Patent US 2019/0062330 A1).
